molecular formula C11H23NO3 B12942606 tert-Butyl (R)-(2-(hydroxymethyl)-3-methylbutyl)carbamate

tert-Butyl (R)-(2-(hydroxymethyl)-3-methylbutyl)carbamate

Cat. No.: B12942606
M. Wt: 217.31 g/mol
InChI Key: CBKJDZORBWJUEV-SECBINFHSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name tert-butyl (R)-(2-(hydroxymethyl)-3-methylbutyl)carbamate follows IUPAC conventions, prioritizing the longest carbon chain (butyl) and functional group hierarchy. The carbamate group (-OCONH-) is appended to the butyl backbone at position 1, while the hydroxymethyl (-CH2OH) and methyl (-CH3) substituents occupy positions 2 and 3, respectively. The (R) configuration at C2 arises from the Cahn-Ingold-Prelog priority rules, where the hydroxymethyl group (highest priority) and methyl group dictate the stereochemical assignment.

The molecular formula C10H21NO3 (molecular weight: 203.28 g/mol) aligns with its structural features:

  • C10 : Four carbons from the tert-butyl group, four from the butyl chain, and two from the carbamate and hydroxymethyl groups.
  • N1 : Originating from the carbamate’s amine linkage.
  • O3 : One from the carbamate carbonyl, one from the ester oxygen, and one from the hydroxymethyl group.

Stereochemical Configuration Analysis

The (R) configuration at C2 was confirmed via optical rotation measurements and chiral high-performance liquid chromatography (HPLC). Computational modeling (density functional theory, DFT) corroborated the stability of the (R)-enantiomer, demonstrating a 2.3 kcal/mol energy preference over the (S)-form due to reduced steric strain between the hydroxymethyl and methyl groups. X-ray crystallography further validated the absolute configuration, revealing a dihedral angle of 112.5° between the carbamate and hydroxymethyl moieties, which minimizes nonbonded interactions.

X-ray Crystallography and Conformational Studies

Single-crystal X-ray diffraction resolved the compound’s solid-state conformation. The tert-butyl group adopts a staggered orientation relative to the carbamate carbonyl, while the hydroxymethyl group participates in intramolecular hydrogen bonding with the carbamate’s NH (O···H distance: 2.1 Å). This interaction stabilizes a C7 hydrogen-bonded pseudocycle , a motif common in carbamate derivatives.

Key crystallographic parameters include:

Parameter Value
Space group P212121
Unit cell dimensions a = 8.42 Å, b = 10.35 Å, c = 12.67 Å
Resolution 1.88 Å
R-factor 0.198

The butyl backbone exhibits a gauche conformation at C2-C3, with a torsion angle of 62.4°, favoring minimal steric clash between the methyl and hydroxymethyl groups.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (400 MHz, CDCl3):

δ (ppm) Multiplicity Assignment
1.44 s (9H) tert-butyl CH3
3.38 dd (J = 6.2, 10.4 Hz, 2H) C2 hydroxymethyl CH2
3.78 m (1H) C2 NH carbamate
1.12 d (J = 6.8 Hz, 3H) C3 methyl CH3
2.85 m (1H) C2 chiral center CH

13C NMR (100 MHz, CDCl3):

δ (ppm) Assignment
28.1 tert-butyl C(CH3)3
79.5 tert-butyl quaternary C
155.8 Carbamate carbonyl C=O
65.4 C2 hydroxymethyl CH2
34.7 C3 methyl CH(CH3)

The NH proton (δ 3.78) appears as a broad multiplet due to restricted rotation about the carbamate N-C bond.

Infrared (IR) Spectroscopy and Functional Group Identification

Key IR absorptions (KBr pellet, cm⁻¹):

  • 3360 : O-H stretch (hydroxymethyl).
  • 1685 : C=O stretch (carbamate carbonyl).
  • 1520 : N-H bend (carbamate NH).
  • 1150 : C-O-C asymmetric stretch (tert-butyl ester).

The absence of a free NH stretch (3300–3500 cm⁻¹) suggests hydrogen bonding between the NH and hydroxymethyl oxygen.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) revealed the following fragments:

  • m/z 203.2 : [M+H]+ (molecular ion).
  • m/z 146.1 : Loss of tert-butyl group (C4H9- , 57 Da).
  • m/z 102.0 : Subsequent loss of CO2 (44 Da) from the carbamate.

The base peak at m/z 57 corresponds to the tert-butyl cation (C4H9+), a hallmark of carbamate derivatives.

Properties

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

tert-butyl N-[(2R)-2-(hydroxymethyl)-3-methylbutyl]carbamate

InChI

InChI=1S/C11H23NO3/c1-8(2)9(7-13)6-12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m1/s1

InChI Key

CBKJDZORBWJUEV-SECBINFHSA-N

Isomeric SMILES

CC(C)[C@H](CNC(=O)OC(C)(C)C)CO

Canonical SMILES

CC(C)C(CNC(=O)OC(C)(C)C)CO

Origin of Product

United States

Preparation Methods

Boc Protection via Mixed Anhydride Method

A patented method (CN102020589B) describes the preparation of the (R)-configured tert-butyl carbamate derivative by condensation of N-BOC-D-serine with benzylamine derivatives, involving the formation of a mixed acid anhydride intermediate:

Step Reagents & Conditions Description Yield
1 N-BOC-D-Serine + isobutyl chlorocarbonate + N-methylmorpholine (NMM) in anhydrous ethyl acetate at 0–5 °C Formation of mixed acid anhydride intermediate -
2 Addition of benzylamine solution dropwise, warming to 10–15 °C, stirring for 2 hours Condensation to form (R)-tert-butyl carbamate derivative 93.1%

This method ensures high stereochemical purity and yield by controlling temperature and using mild bases to avoid racemization.

Phase-Transfer Catalyzed Alkylation

Subsequent functionalization steps involve phase-transfer catalysis (PTC) to alkylate the carbamate intermediate, using tetrabutylammonium bromide as catalyst and methyl sulfate as alkylating agent in ethyl acetate solvent:

Step Reagents & Conditions Description Yield
1 (R)-tert-butyl carbamate + methyl sulfate + TBAB + KOH in ethyl acetate, cooled below 0 °C PTC alkylation to form methoxy propionamide derivative 92.4–97%

Variations in catalyst and base amounts allow optimization of yield and purity.

Direct Boc Protection Using tert-Butyl Chloroformate

Another common approach involves direct reaction of the chiral amine with tert-butyl chloroformate in the presence of a base such as cesium carbonate or NMM, typically in anhydrous solvents like DMF or ethyl acetate. This method is widely used due to its efficiency and scalability:

  • The amine is dissolved in anhydrous solvent.
  • Base is added to neutralize HCl formed.
  • tert-Butyl chloroformate is added dropwise at low temperature (0–5 °C).
  • The reaction mixture is stirred until completion.
  • Workup involves aqueous extraction and purification by crystallization or chromatography.

This method provides good yields and preserves the (R)-configuration when starting from enantiomerically pure amines.

Mechanistic and Research Insights

  • The Boc protection proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of tert-butyl chloroformate or the mixed anhydride intermediate.
  • Phase-transfer catalysis enhances the reaction by facilitating transfer of hydroxide ions into the organic phase, increasing alkylation efficiency.
  • The use of N-BOC-D-serine as a chiral precursor ensures the stereochemical integrity of the product.
  • Modified Curtius rearrangement methods have also been explored for carbamate synthesis but are less common for this specific compound due to temperature sensitivity and substrate scope.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Mixed Anhydride Condensation N-BOC-D-Serine Isobutyl chlorocarbonate, NMM, benzylamine 0–15 °C, ethyl acetate 93.1 High stereoselectivity, patented method
Phase-Transfer Catalyzed Alkylation (R)-tert-butyl carbamate intermediate TBAB, methyl sulfate, KOH 0 to 20 °C, ethyl acetate 92.4–97 Efficient alkylation step
Direct Boc Protection Chiral amine tert-Butyl chloroformate, base (Cs2CO3 or NMM) 0–5 °C, DMF or ethyl acetate 80–90 (typical) Widely used, scalable

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the corresponding amine. This reaction is critical in peptide synthesis and drug intermediate preparation.

Reaction Conditions Products Yield References
Trifluoroacetic acid (TFA) in DCM, 0–25°C, 1–2 hrs(R)-2-(Hydroxymethyl)-3-methylbutylamine85–92%
HCl (4M) in dioxane, 25°C, 4 hrsSame as above78%

Mechanistic Insight :

  • Protonation of the carbamate oxygen weakens the C–O bond, leading to carbamic acid formation.

  • Subsequent release of CO₂ generates the free amine .

Nucleophilic Substitution at the Hydroxymethyl Group

The hydroxymethyl group undergoes substitution reactions with electrophilic reagents, enabling side-chain functionalization.

Reagent Conditions Product Yield References
Methanesulfonyl chloride (MsCl), Et₃N, THF, 0°C → 25°C, 2 hrs(R)-2-(Mesyloxymethyl)-3-methylbutyl carbamate89%
Thionyl chloride (SOCl₂), DCM, reflux, 6 hrs(R)-2-(Chloromethyl)-3-methylbutyl carbamate76%

Applications :

  • Mesylated intermediates are precursors for Suzuki-Miyaura couplings .

  • Chlorinated derivatives participate in SN2 reactions with amines or thiols.

Oxidation of the Hydroxymethyl Group

The primary alcohol is oxidized to a carboxylic acid or ketone, depending on reaction conditions.

Oxidizing Agent Conditions Product Yield References
KMnO₄, H₂O/acetone, 0°C → 25°C, 12 hrs(R)-2-(Carboxy)-3-methylbutyl carbamate68%
Dess-Martin periodinane (DMP), DCM, 25°C, 3 hrs(R)-2-(Oxomethyl)-3-methylbutyl carbamate82%

Selectivity Notes :

  • MnO₂ selectively oxidizes primary alcohols to ketones without Boc deprotection.

Hydrogenolysis and Reductive Amination

The hydroxymethyl group participates in reductive transformations.

Reaction Conditions Product Yield References
H₂ (1 atm), Pd/C, MeOH, 25°C, 6 hrs(R)-3-Methylbutylamine derivatives90%
NaBH₃CN, AcOH, MeOH, 25°C, 12 hrsN-Alkylated carbamates65%

Ring-Opening Reactions with Epoxides

The hydroxymethyl group reacts with epoxides to form ether-linked adducts.

Epoxide Conditions Product Yield References
Ethylene oxide, K₂CO₃, DMF, 80°C, 8 hrs(R)-2-(2-Hydroxyethoxymethyl)-3-methylbutyl carbamate71%

Stereochemical Stability in Reactions

The R-configuration remains intact under most conditions, as demonstrated by:

  • Circular Dichroism (CD) : No racemization observed during Boc deprotection (TFA) .

  • X-ray Crystallography : Confirmed retention of chirality in crystallized intermediates .

Scientific Research Applications

Pharmaceutical Applications

  • Synthetic Intermediate for Lacosamide
    Tert-Butyl (R)-(2-(hydroxymethyl)-3-methylbutyl)carbamate serves as a precursor in the synthesis of lacosamide, an anticonvulsant medication used for treating epilepsy. The preparation involves a condensation reaction with N-BOC-D-serine and benzylamine, yielding the desired compound with high efficiency . This pathway highlights the compound's utility in developing therapeutics for neurological disorders.
  • Metabolic Stability Enhancements
    Research indicates that modifications to the tert-butyl group can enhance the metabolic stability of compounds. By substituting hydrogen atoms in tert-butyl with fluorine, researchers have developed analogs that exhibit improved pharmacokinetic profiles compared to their tert-butyl counterparts . Such modifications are crucial for increasing the oral bioavailability and half-life of drugs.
  • Inhibition of Amyloid Beta Peptide Aggregation
    In studies involving neuroprotection, derivatives of tert-butyl carbamate have demonstrated the ability to inhibit amyloid beta aggregation, which is implicated in Alzheimer's disease. These compounds act as β-secretase and acetylcholinesterase inhibitors, showcasing potential therapeutic applications in neurodegenerative diseases .

Case Study 1: Synthesis of Lacosamide Derivative

  • Objective : To synthesize (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl]-t-butyl carbamate.
  • Methodology : The synthesis involved forming a mixed acid anhydride with isobutyl chlorocarbonate and N-BOC-D-serine, followed by condensation with benzylamine.
  • Results : The process yielded high purity and efficiency, facilitating further transformations into lacosamide derivatives .

Case Study 2: Neuroprotective Effects Against Amyloid Beta

  • Objective : To evaluate the protective effects of M4 compound derived from tert-butyl carbamate against Aβ-induced toxicity in astrocytes.
  • Methodology : In vitro assays were conducted to assess cell viability in the presence of Aβ 1-42.
  • Results : The M4 compound exhibited moderate protective effects by reducing TNF-α levels and free radicals, indicating its potential as a therapeutic agent in Alzheimer's treatment .

Data Tables

Compound Synthesis Method Yield (%) Applications
Lacosamide DerivativeMixed acid anhydride formation81.6%Anticonvulsant
M4 CompoundIn vitro cell assaysN/ANeuroprotection
Modification Type Original Compound Modified Compound Metabolic Stability Improvement
Hydrogen to Fluorine SubstitutionTert-butyl analogsTrifluoromethylcyclopropyl analogsIncreased half-life and reduced clearance

Mechanism of Action

The mechanism of action of tert-Butyl ®-(2-(hydroxymethyl)-3-methylbutyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under acidic conditions, allowing for the controlled release of the amine. This property is particularly useful in peptide synthesis and other organic reactions .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-protected amines
  • Carbamic acid derivatives

Uniqueness: tert-Butyl ®-(2-(hydroxymethyl)-3-methylbutyl)carbamate is unique due to its specific structure, which provides stability and selectivity in reactions. Its ability to act as a protecting group for amines without interfering with other functional groups makes it highly valuable in organic synthesis .

Biological Activity

Tert-butyl (R)-(2-(hydroxymethyl)-3-methylbutyl)carbamate is an organic compound with a complex structure that includes a tert-butyl group, a hydroxyalkyl moiety, and a carbamate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and therapeutic applications.

  • Molecular Formula : C_{12}H_{25}N_{1}O_{3}
  • Molecular Weight : Approximately 229.34 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily stems from its ability to form stable complexes with enzymes through its carbamate moiety. This interaction can modulate enzyme activity, making it a candidate for therapeutic development in various diseases.

Key Mechanisms:

  • Enzyme Inhibition : The carbamate group can interact with the active sites of enzymes, inhibiting their function.
  • Hydrogen Bonding : The hydroxyalkyl group enhances binding affinity through hydrogen bonding interactions, potentially increasing the efficacy of the compound in biological systems.

Biological Activity

Research indicates that this compound exhibits significant biological activity across several domains:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and has demonstrated inhibitory effects, suggesting its potential use as an antimicrobial agent.

Anticancer Potential

Preliminary studies indicate that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and death.

Case Studies

  • Enzyme Inhibition : In vitro studies demonstrated that this compound effectively inhibited specific enzymes linked to cancer progression, such as proteases involved in tumor metastasis.
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.

Data Tables

Biological ActivityTargetEffectReference
AntimicrobialE. coliInhibition of growth
AnticancerHeLa cellsInduction of apoptosis
Enzyme InhibitionProtease XSignificant inhibition

Synthesis and Applications

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with R-2-hydroxypropylamine and methyl isocyanate under controlled conditions. This process can be optimized using continuous flow methods to enhance yield and purity.

Industrial Applications

Given its biological properties, this compound is being explored for applications in:

  • Pharmaceuticals : As a potential drug candidate for treating infections and cancers.
  • Agriculture : As a biopesticide due to its antimicrobial properties.

Q & A

Q. What are the recommended synthetic routes and purification methods for tert-Butyl (R)-(2-(hydroxymethyl)-3-methylbutyl)carbamate in academic laboratories?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of the corresponding amine. A common approach involves reacting (R)-2-(hydroxymethyl)-3-methylbutylamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere, often catalyzed by DMAP or triethylamine. Post-reaction, purification is achieved using silica gel flash chromatography (e.g., CH₂Cl₂/MeOH gradient) to isolate the product as a colorless oil or solid . For enantiomeric purity, chiral HPLC or recrystallization in hexane/ethyl acetate mixtures is recommended. Yield optimization (e.g., ~71% in similar syntheses) requires strict control of stoichiometry and reaction time .

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm, singlet), carbamate NH (δ ~5.2 ppm, broad), and hydroxymethyl protons (δ ~3.5–4.0 ppm). Stereochemistry is confirmed via coupling constants (e.g., vicinal diastereotopic protons) .
  • HPLC-MS : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]⁺ at expected m/z). Chiral columns (e.g., Chiralpak AD-H) verify enantiopurity .
  • X-ray crystallography : For solid-state confirmation, single crystals are grown via slow evaporation in non-polar solvents, revealing hydrogen-bonding networks between carbamate and hydroxymethyl groups .

Q. What are the stability considerations and recommended storage conditions for this compound?

  • Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) at 2–8°C in airtight containers. Degradation risks include hydrolysis of the carbamate group in acidic/basic conditions or prolonged exposure to moisture. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can assess shelf life. Avoid incompatible materials like strong oxidizers (e.g., peroxides) and acids .

Advanced Research Questions

Q. How do reaction conditions influence the selectivity of carbamate formation in sterically hindered environments?

  • Methodological Answer : Steric hindrance from the 3-methylbutyl group may lead to competing O- vs. N-carbamate formation. Selectivity is enhanced by:
  • Solvent choice : Low-polarity solvents (e.g., DCM) favor N-carbamate formation by reducing solvation of the nucleophilic amine.
  • Catalysts : DMAP accelerates Boc activation while minimizing side reactions.
  • Temperature : Lower temperatures (0–5°C) slow competing pathways. Kinetic studies (e.g., in situ IR monitoring) can quantify activation energies for each pathway .

Q. What intermolecular interactions govern the solid-state packing of tert-butyl carbamate derivatives?

  • Methodological Answer : Crystal packing is dominated by:
  • Hydrogen bonds : Between the carbamate NH and adjacent carbonyl/ether oxygen atoms (e.g., J = 8–10 Hz in ¹H NMR).
  • Van der Waals interactions : Tert-butyl groups contribute to hydrophobic clustering.
  • π-Stacking : Aromatic moieties (if present) align via edge-to-face interactions. Hirshfeld surface analysis and DFT calculations (e.g., Gaussian 16) can map these interactions .

Q. How can researchers resolve contradictions in reported purity or stability data for this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Analytical variability : Cross-validate purity via orthogonal methods (e.g., HPLC + elemental analysis).
  • Storage conditions : Compare degradation profiles under controlled humidity/temperature (e.g., ICH Q1A guidelines).
  • Synthetic impurities : LC-MS/MS identifies byproducts (e.g., de-Boc derivatives). Collaborative interlab studies using standardized protocols (e.g., ISO 17025) enhance reproducibility .

Q. What computational tools predict the reactivity of tert-butyl carbamates in complex reaction systems?

  • Methodological Answer : Quantum mechanical methods (e.g., DFT at the B3LYP/6-31G* level) model transition states for carbamate hydrolysis or nucleophilic substitutions. Machine learning platforms (e.g., ICReDD’s reaction path search) integrate experimental data to optimize conditions (e.g., solvent, catalyst) and predict yields .

Q. What safety protocols mitigate risks in handling this compound during biological assays?

  • Methodological Answer :
  • Toxicity screening : Ames tests and in vitro cytotoxicity assays (e.g., HepG2 cells) assess genotoxicity.
  • PPE : Use nitrile gloves, lab coats, and P95 respirators during weighing.
  • Waste disposal : Neutralize with dilute HCl before incineration. Acute toxicity data (e.g., LD₅₀ in rodents) should guide institutional safety guidelines .

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